molecular formula C9H13ClN6 B135985 Cyanazine CAS No. 21725-46-2

Cyanazine

Cat. No. B135985
Key on ui cas rn: 21725-46-2
M. Wt: 240.69 g/mol
InChI Key: MZZBPDKVEFVLFF-UHFFFAOYSA-N
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Patent
US03996043

Procedure details

For the tank mix method of application, 3 ml. of the Atrazine stock solution (A) was combined with 5 ml. of the antidote solution (B) and 5 ml. of Bladex stock solution (A) was combined with 5 ml. of the antidote solution (B). Application was then by the pre-plant incorporation or pre-emergence surface techniques. For pre-plant incorporation, the mixed or combined stock solutions were injected into the soil during incorporation in a 5 gallon rotary mixer. For pre-emergence surface application, the same combination of stock solutions was spray applied to the soil surface after seeding using an atomizer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution ( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution ( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][NH:3][C:4]1[N:9]=[C:8]([Cl:10])[N:7]=[C:6]([NH:11][CH:12]([CH3:14])[CH3:13])[N:5]=1.[CH3:15][CH2:16][NH:17][C:18]1[N:23]=[C:22]([Cl:24])[N:21]=[C:20]([NH:25][C:26]([C:29]#[N:30])([CH3:28])[CH3:27])[N:19]=1>>[Cl:24][C:22]1[N:23]=[C:18]([NH:17][CH2:16][CH3:15])[N:19]=[C:20]([NH:25][C:26]([CH3:27])([CH3:28])[C:29]#[N:30])[N:21]=1.[CH3:1][CH2:2][NH:3][C:4]1[N:9]=[C:8]([Cl:10])[N:7]=[C:6]([NH:11][C:12]([C:16]#[N:17])([CH3:13])[CH3:14])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCNC1=NC(=NC(=N1)Cl)NC(C)C
Step Two
Name
solution ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
solution ( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N
Step Five
Name
solution ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
solution ( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
For the tank mix method of application, 3 ml
ADDITION
Type
ADDITION
Details
For pre-plant incorporation, the mixed

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=N1)NCC)NC(C#N)(C)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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